Although a detailed synthesis procedure for 1-(4-fluorophenyl)pyrrolidine itself is not provided in the given papers, a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide (8), was synthesized. This synthesis started from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid (5) and proceeded through multi-step nucleophilic substitution reactions and ester hydrolysis []. This synthetic approach highlights the potential applicability of similar reactions for obtaining 1-(4-fluorophenyl)pyrrolidine derivatives.
For example, some derivatives demonstrated potent antihistaminic activity by acting as dopamine D-2 and serotonin 5-HT2 receptor antagonists [, ]. These findings suggest their potential therapeutic use in treating allergies and related conditions.
Another notable application lies in the field of pain management. JNJ-42226314, a potent and selective MAGL inhibitor containing the 1-(4-fluorophenyl)pyrrolidine group, exhibited significant antinociceptive efficacy in rodent models of inflammatory and neuropathic pain []. This discovery highlights the potential of MAGL inhibitors as a novel therapeutic strategy for treating chronic pain.
Furthermore, certain derivatives showed promising anticancer activity. For example, enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)butane]platinum(II) complexes exhibited significant antitumor activity against breast and prostate cancer cell lines []. The specific configuration at the diamine ligand played a crucial role in determining their effectiveness against different cancer cell lines [29-32].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8